molecular formula C₂₇H₃₆O₁₄ B560647 5-O-Methylvisammioside, 6''-O-apiosyl- CAS No. 139446-82-5

5-O-Methylvisammioside, 6''-O-apiosyl-

Cat. No.: B560647
CAS No.: 139446-82-5
M. Wt: 584.57
InChI Key: SJVSLVBGYDDGSZ-OPKDPXHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside involves the glycosylation of 5-O-Methylvisammioside with apiose. The reaction typically requires the use of a glycosyl donor and an acceptor under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of 6"-O-Apiosyl-5-O-Methylvisammioside is often achieved through extraction from natural sources, such as the plant Saposhnikovia divaricata. The extraction process involves the use of solvents and purification techniques like high-performance liquid chromatography (HPLC) to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6"-O-Apiosyl-5-O-Methylvisammioside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 6"-O-Apiosyl-5-O-Methylvisammioside is unique due to its specific glycosylation pattern, which enhances its bioactivity and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O14/c1-11-5-13(29)18-15(38-11)7-14-12(22(18)35-4)6-17(39-14)26(2,3)41-24-21(32)20(31)19(30)16(40-24)8-36-25-23(33)27(34,9-28)10-37-25/h5,7,16-17,19-21,23-25,28,30-34H,6,8-10H2,1-4H3/t16-,17+,19-,20+,21-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSLVBGYDDGSZ-OPKDPXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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